![molecular formula C28H34O8 B561066 (4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione CAS No. 103804-06-4](/img/structure/B561066.png)
(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione is a natural product found in Trichoderma longibrachiatum with data available.
Wissenschaftliche Forschungsanwendungen
Reaction Mechanisms and Chemical Synthesis
- Research by Hu and Wang (2013) explored the reaction mechanisms involving similar compounds to the one . They employed density functional theory (DFT) to study the multi-channel reaction mechanism, providing insights into the formation of various chemical products, which may include structures similar to the one mentioned (Hu & Wang, 2013).
Antibacterial Screening
- A study conducted by Juneja et al. (2013) described the synthesis and antibacterial screening of novel bis-isoxazolyl/pyrazolyl-1,3-diols. These compounds were characterized and tested for antibacterial activity, offering a potential avenue for the application of complex organic compounds like the one (Juneja et al., 2013).
Polymer Synthesis and Material Science
- The synthesis of donor-acceptor type poly(arylene ethynylene)s, incorporating electron-accepting units, was reported by Palai et al. (2010). This research demonstrates the use of complex organic structures in the field of polymer science and material engineering, which could relate to the application of the specified chemical compound (Palai et al., 2010).
Antiviral Research
- A 2021 study by Mohareb and Abdo focused on the synthesis of heterocyclic compounds with potential anti-COVID-19 properties. Their research into tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives highlights the use of complex organic molecules in developing antiviral drugs, relevant to the compound (Mohareb & Abdo, 2021).
Application in Catalysis
- The use of annulated diaminocarbene ligands in coordination with rhodium(I) and iridium(I) for catalytic hydroformylation studies was explored by Dastgir et al. (2009). This research demonstrates the potential application of complex organic molecules in catalysis, which may be relevant to the compound (Dastgir et al., 2009).
Tautomerism and Structural Analysis
- Morley, Krapcho, and Cummings (1996) examined tautomerism in similar compounds, providing a basis for understanding the structural dynamics of complex organic molecules, which could be applied to the compound (Morley, Krapcho, & Cummings, 1996).
Photopolymerization Studies
- Research by Irngartinger and Skipinski (1999) on the photopolymerization of substituted hexa-2,4-diynes offers insights into the photochemical properties of similar complex organic structures, potentially applicable to the compound (Irngartinger & Skipinski, 1999).
Eigenschaften
CAS-Nummer |
103804-06-4 |
|---|---|
Molekularformel |
C28H34O8 |
Molekulargewicht |
498.572 |
IUPAC-Name |
(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione |
InChI |
InChI=1S/C28H34O8/c1-7-9-11-13-18(29)17-15-25(4,34)28(35)26(5,24(17)33)22-20(19(30)14-12-10-8-2)21(31)16(3)23(32)27(22,6)36-28/h7-14,22,29-31,34-35H,15H2,1-6H3/b9-7+,10-8+,13-11+,14-12+,18-17?,20-19?/t22-,25+,26-,27+,28+/m1/s1 |
InChI-Schlüssel |
AJYDWIULPHVWEI-CHWFLFFVSA-N |
SMILES |
CC=CC=CC(=C1CC(C2(C(C1=O)(C3C(=C(C=CC=CC)O)C(=C(C(=O)C3(O2)C)C)O)C)O)(C)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Dihydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B560984.png)
![2-[(Isopropoxymethyl)sulfanyl]pyridine 1-oxide](/img/structure/B560989.png)
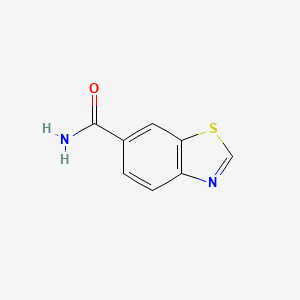
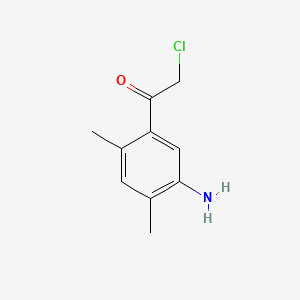
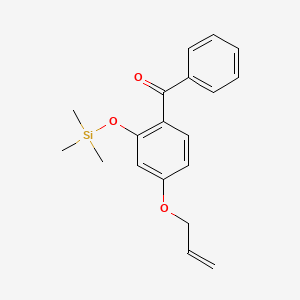
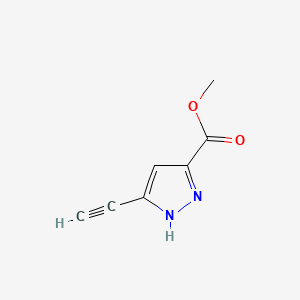
![8-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B560997.png)

![1-(1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanone](/img/structure/B560999.png)

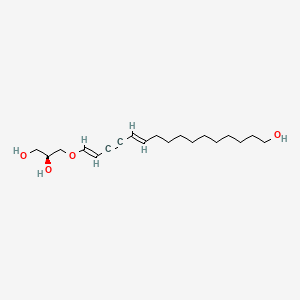
![8,8a-Dihydro-2H,4H,6H-furo[3',4':2,3]cyclopenta[1,2-d][1,3]dioxole](/img/structure/B561005.png)